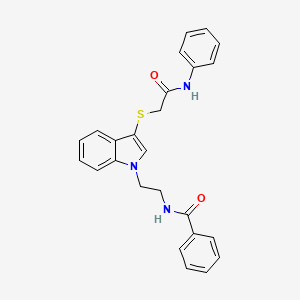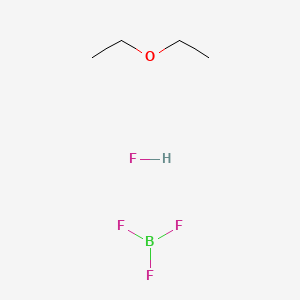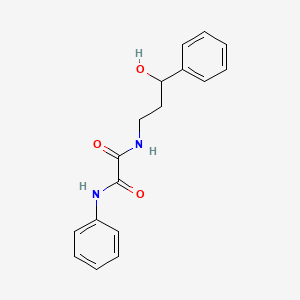
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a critical role in the regulation of ion and fluid transport across epithelial membranes in various organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been widely used as a research tool to investigate the function and regulation of CFTR, as well as to develop new therapeutic strategies for CF.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide acts as a non-competitive inhibitor of CFTR by binding to a site on the protein that is distinct from the ATP-binding site. This results in the inhibition of CFTR-mediated chloride currents and the reduction of ion and fluid transport across epithelial membranes. N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to be highly selective for CFTR, with no significant effects on other ion channels or transporters.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects on CFTR function. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide can block CFTR-mediated chloride currents in a dose-dependent manner, with an IC50 value of approximately 300 nM. N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has also been shown to reduce the stability of CFTR at the cell surface and to increase its turnover rate. In vivo studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide can reduce the severity of CF lung disease in animal models by inhibiting CFTR-mediated ion and fluid transport and reducing airway inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CFTR and has been extensively validated as a research tool in both in vitro and in vivo studies. It is also relatively easy to synthesize and has a long shelf life. However, N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has some limitations. It is a small molecule inhibitor that may not fully recapitulate the effects of CFTR mutations in CF patients. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. One area of interest is the development of new CF therapies based on CFTR inhibition. N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to be effective in reducing CF lung disease in animal models, but its potential as a clinical therapy has not yet been fully explored. Another area of interest is the development of new CFTR inhibitors that are more potent and selective than N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. These inhibitors could be used to target specific CFTR mutations and to overcome the limitations of current CF therapies. Finally, further research is needed to understand the molecular mechanisms underlying CFTR inhibition by N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide and to identify new targets for CF therapy.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide was first synthesized by Van Goor et al. in 2006 using a multi-step synthetic route. The key intermediate, 3-(4-nitrobenzamido)benzofuran-2-carboxylic acid, was prepared by the reaction of 3-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of triethylamine and 1,3-dimethyl-2-imidazolidinone. The acid was then coupled with 3-(3-chloro-4-fluorophenyl)propionyl chloride in the presence of N,N-diisopropylethylamine and 4-(dimethylamino)pyridine to give N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide in 14% overall yield.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been used extensively in both in vitro and in vivo studies to investigate the function and regulation of CFTR. In vitro, N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been used to block CFTR-mediated chloride currents in various cell types, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. This has allowed researchers to study the role of CFTR in ion and fluid transport, as well as to identify new targets for CF therapy. In vivo, N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been used to inhibit CFTR function in animal models of CF, such as mice and pigs. This has provided valuable insights into the pathophysiology of CF and has helped to identify new therapeutic approaches for the disease.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3O5/c23-16-11-13(7-10-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLXHVGAZNMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-(3-methoxyphenyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2848657.png)


![1-(Azepan-1-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2848664.png)

![2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2848666.png)
![3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2848667.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2848669.png)
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2848670.png)



![3-(2-methoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2848679.png)